molecular formula C20H22ClN3O2 B13506438 N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride

Cat. No.: B13506438
M. Wt: 371.9 g/mol
InChI Key: GUSWBBLRRPTJPV-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a naphthalene ring, an amino group, and a benzoxazole moiety. It is often used in research settings due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where the benzoxazole intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where the intermediate is treated with an amine and a reducing agent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or naphthalene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-ethyl-1,3-oxazole-4-carboxamide hydrochloride
  • 2-amino-2-(naphthalen-1-yl)acetic acid hydrochloride
  • 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H21N3O2.ClH/c21-12-17(15-10-9-13-5-1-2-6-14(13)11-15)22-20(24)19-16-7-3-4-8-18(16)25-23-19;/h1-2,5-6,9-11,17H,3-4,7-8,12,21H2,(H,22,24);1H

InChI Key

GUSWBBLRRPTJPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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